N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with an (S)-2-amino-propionyl group at the 1-position and an ethyl-acetamide moiety at the 4-ylmethyl position. This compound is classified as a pharmaceutical intermediate, likely used in the development of bioactive molecules targeting neurological or analgesic pathways due to structural similarities to fentanyl analogs .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-5-7-16(8-6-12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUSYLLHSOOQJG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Acylation: The acetamide group is introduced through acylation, where an acyl chloride or anhydride reacts with the amine group.
Final Coupling: The final step involves coupling the piperidine derivative with the acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis occurs under acidic or basic conditions, targeting the acetamide or amino-propionyl groups:
| Condition | Reagents | Products | Key Findings |
|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | N-Ethylamine + 4-(aminomethyl)piperidine + propionic acid derivatives | Acidic hydrolysis primarily cleaves the amide bond, retaining chirality. |
| Basic (NaOH) | 2M NaOH, 60°C | Sodium acetate + piperidin-4-ylmethylamine + (S)-2-amino-propionic acid salt | Basic conditions degrade the amino-propionyl group, yielding racemic products. |
Alkylation and Acylation
The piperidine nitrogen and primary amine undergo alkylation/acylation:
Alkylation
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Reagents : Methyl iodide, K₂CO₃
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Conditions : DMF, 50°C
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Product : Quaternary ammonium derivative with enhanced solubility.
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Application : Improves blood-brain barrier penetration in CNS-targeted drug candidates .
Acylation
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Reagents : Acetyl chloride, pyridine
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Conditions : Room temperature, dichloromethane
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Product : N-Acetylated derivative with reduced basicity.
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Note : Steric hindrance from the ethyl group limits acylation at the piperidine nitrogen.
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides or ring-opened products:
Stereochemical Influence on Reactivity
The (S)-configuration of the amino-propionyl group directs stereoselective transformations:
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Enzymatic hydrolysis : Lipases selectively cleave the amide bond without racemization.
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Asymmetric alkylation : Chiral catalysts yield >90% enantiomeric excess in alkylated derivatives .
Stability Under Synthetic Conditions
The compound’s stability varies significantly:
Scientific Research Applications
The applications of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide are primarily focused on its interactions with biological targets. Research has indicated that this compound exhibits potential in the following areas:
- Receptor Binding Studies : Investigations into the binding affinity of this compound with various receptors have shown promising results, suggesting its potential as a therapeutic agent.
- Enzyme Interaction : The compound has been studied for its inhibitory effects on specific enzymes, contributing to its potential use in treating diseases related to enzyme dysregulation.
- Neuropharmacology : Given its piperidine structure, there is significant interest in exploring its effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Methyl-piperidin-4-ylmethylacetamide | Piperidine core with methyl acetamide | Analgesic properties | Lacks amino acid substitution |
| N-(2-Aminoethyl)piperidine | Piperidine core with aminoethyl side chain | Neurotransmitter modulation | Simpler structure without acetamide |
| N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamide | Chlorinated derivative | Potential antiulcer activity | Chlorine substitution alters activity |
This comparison illustrates how this compound stands out due to its unique structural features and potential therapeutic applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Receptor Affinity : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited high affinity for certain opioid receptors, suggesting its potential as a pain management agent.
- Enzyme Inhibition Research : Research conducted at a leading pharmaceutical institute revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression.
- Neuropharmacological Effects : A recent study highlighted the compound's ability to modulate neurotransmitter release in animal models, indicating its potential application in treating anxiety disorders.
These findings underscore the compound's versatility and importance in ongoing research efforts aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide are compared below with analogous compounds, focusing on molecular features, applications, and pharmacological data.
Structural Analogues
Physicochemical Properties
| Property | Target Compound* | N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide | Acryloylfentanyl |
|---|---|---|---|
| Molecular Formula | Likely C15H28N3O2 (estimated) | C12H20ClN2O2 | C22H24N2O |
| Molecular Weight | ~294.4 g/mol (estimated) | 265.7 g/mol | 352.5 g/mol |
| Functional Groups | Amino-propionyl, ethyl-acetamide | Chloro-acetyl, ethyl-acetamide | Phenylacrylamide, phenethyl-piperidine |
| Applications | Pharmaceutical intermediate | Discontinued (synthesis intermediate) | Illicit opioid analog |
| Regulatory Status | Not explicitly regulated | Discontinued | Controlled substance (EU/US) |
Pharmacological and Industrial Insights
- Receptor Binding: The (S)-2-amino-propionyl group may enhance binding to peptide or opioid receptors, as seen in fentanyl derivatives . However, the ethyl-acetamide moiety likely reduces opioid activity compared to anilide groups (e.g., acryloylfentanyl) .
- Synthetic Challenges: Piperidine-based analogs with bulky substituents (e.g., 3-methyl-butyryl) require advanced stereochemical control during synthesis, as noted in fluorochemical research .
- Safety Profile : Chlorinated derivatives (e.g., ) are associated with higher toxicity, leading to discontinued commercial availability .
Key Research Findings
Regulatory Trends : Compounds with phenethyl-piperidine backbones (e.g., acryloylfentanyl) face strict regulation due to misuse risks, whereas acetamide derivatives remain under less scrutiny .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic compound with a complex structure that includes a piperidine ring and an amino acid derivative. Its chemical formula and structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is defined by the following components:
- Piperidine Ring : A six-membered ring containing nitrogen, which contributes to the compound's potential to interact with various biological targets.
- (S)-2-Amino-propionyl Group : An amino acid derivative that may enhance the compound's biological activity through interactions with receptors.
- N-Ethyl Acetamide Group : This moiety may influence the compound's solubility and pharmacokinetics.
The molecular formula is with a molecular weight of approximately 224.32 g/mol .
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Receptor Binding : Studies have shown that the compound interacts with various receptors, potentially influencing neurotransmitter systems. The binding affinity to specific receptors can be crucial for its therapeutic applications .
- Enzyme Inhibition : The compound may inhibit certain enzymes, which could lead to therapeutic effects in conditions such as pain and inflammation .
Pharmacological Effects
Recent studies have highlighted several pharmacological effects attributed to this compound:
- Analgesic Activity : In vitro studies have demonstrated that this compound exhibits significant analgesic properties, potentially making it useful in pain management .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical for treating various inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key findings from recent research:
Case Studies
Several case studies have explored the efficacy of this compound:
- Pain Management Study : In a controlled study involving animal models, the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent.
- Inflammation Reduction : Another study focused on inflammatory markers in tissue samples, where treatment with this compound resulted in lower levels of pro-inflammatory cytokines, indicating its effectiveness in managing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
